

4-(1H-imidazol-2-yl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(1H-imidazol-2-yl)benzoic Acid**

Cat. No.: **B012500**

[Get Quote](#)

An In-depth Technical Guide to **4-(1H-imidazol-2-yl)benzoic Acid**

Abstract

This technical guide provides a comprehensive overview of **4-(1H-imidazol-2-yl)benzoic acid** (CAS No. 108035-45-6), a bifunctional heterocyclic compound of significant interest in pharmaceutical and materials science research. The document elucidates its core physicochemical properties, details a robust synthetic protocol, and explores its applications as a key building block for bioactive molecules and functional materials. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and professionals in drug development and materials engineering.

Introduction: A Molecule of Versatility

4-(1H-imidazol-2-yl)benzoic acid is a unique organic molecule that marries the structural features of a benzoic acid with an imidazole ring. This combination of an acidic carboxylic group and a basic, aromatic imidazole moiety imparts a versatile chemical reactivity profile. The imidazole ring is a prominent pharmacophore found in numerous natural products and synthetic drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions^[1]. The benzoic acid group provides a reactive handle for amide bond formation and other derivatizations, making the compound a highly sought-after intermediate in the synthesis of more complex molecular architectures^[2].

Its utility extends beyond pharmaceuticals into materials science, where it serves as a bifunctional organic linker for the construction of Metal-Organic Frameworks (MOFs)[3][4]. The ability of the imidazole nitrogen atoms and the carboxylate oxygen atoms to chelate metal ions facilitates the creation of porous, crystalline structures with applications in catalysis and gas storage[3]. This guide delves into the essential technical details of this compound, providing a foundational understanding for its effective utilization in advanced research and development.

Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its application. The key identifiers and characteristics of **4-(1H-imidazol-2-yl)benzoic acid** have been consolidated from various sources and are presented below. It is critical to distinguish the free acid from its hydrochloride salt, which possesses a different molecular weight and CAS number.

Property	Value	Source(s)
IUPAC Name	4-(1H-imidazol-2-yl)benzoic acid	N/A
CAS Number	108035-45-6	[5][6]
Molecular Formula	$C_{10}H_8N_2O_2$	[3][7]
Molecular Weight	188.18 g/mol	[3][7]
Appearance	Not determined; typically a solid	[5]
Purity	>90%	[5]
Related Compound	4-(1H-imidazol-2-yl)benzoic acid hydrochloride	[8]
CAS No. (HCl salt)	210962-27-9	[8]
Formula (HCl salt)	$C_{10}H_9ClN_2O_2$	[8]
M.W. (HCl salt)	224.64 g/mol	[8]

Synthesis and Characterization

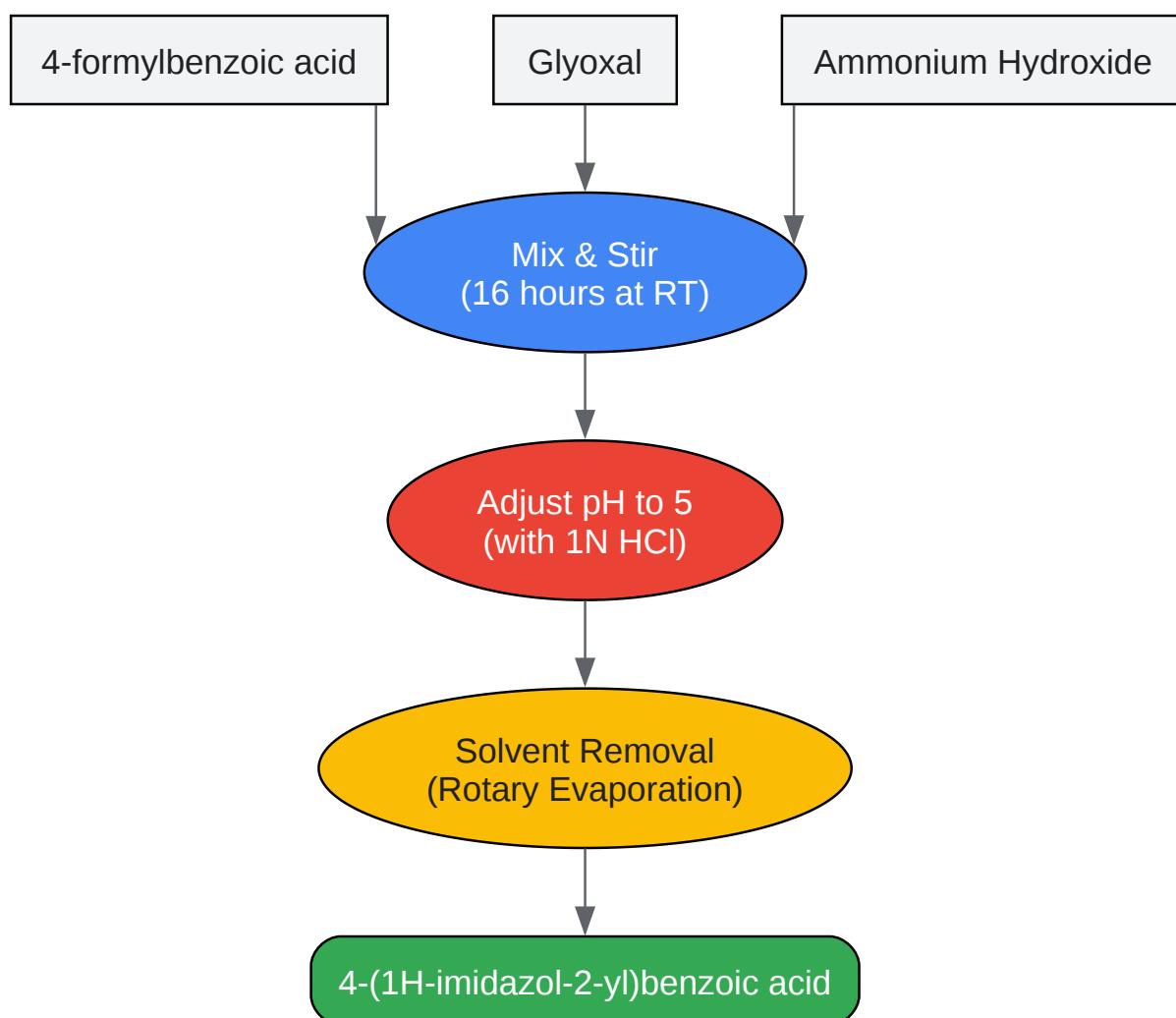
The synthesis of **4-(1H-imidazol-2-yl)benzoic acid** can be efficiently achieved through a one-pot condensation reaction. The causality behind this experimental design lies in the Radziszewski imidazole synthesis, where an α -dicarbonyl (glyoxal), an aldehyde (4-formylbenzoic acid), and ammonia react to form the imidazole ring.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methodologies for the synthesis of 2-substituted imidazoles[6].

Materials:

- 4-formylbenzoic acid
- Glyoxal (40% solution in water)
- Ammonium hydroxide solution
- 1N Hydrochloric acid (HCl)
- Deionized water


Procedure:

- To a stirred solution of ammonium hydroxide (9 mL), slowly add 4-formylbenzoic acid (2.00 g, 12.3 mmol)[6]. The ammonium hydroxide acts as both a base and the nitrogen source for the imidazole ring formation.
- To this mixture, slowly add glyoxal (2.86 mL, 20.0 mmol)[6]. The reaction is exothermic; slow addition is recommended to control the temperature.
- Stir the reaction mixture continuously at room temperature for 16 hours to ensure the reaction proceeds to completion[6].
- Upon completion, carefully adjust the pH of the reaction mixture to 5 using a 1N HCl solution[6]. This step protonates the basic imidazole and neutralizes excess ammonia, facilitating the precipitation of the product, which is least soluble near its isoelectric point.

- Remove the solvent via rotary evaporation.
- The resulting residue should be ground to a fine powder for 30 minutes to ensure homogeneity before further purification or analysis[6].

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the one-pot synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(1H-imidazol-2-yl)benzoic acid**.

Applications in Research and Development

The dual functionality of **4-(1H-imidazol-2-yl)benzoic acid** makes it a valuable precursor in diverse scientific fields.

Pharmaceutical Intermediate and Bioactive Scaffold

The imidazole moiety is a cornerstone in medicinal chemistry, present in drugs targeting a wide array of diseases[1]. **4-(1H-imidazol-2-yl)benzoic acid** serves as a key intermediate for synthesizing molecules with potential therapeutic activities, including:

- Enzyme Inhibitors: The imidazole ring can interact with active sites of enzymes like lactate dehydrogenase (LDH), a target in cancer therapy[1].
- Receptor Antagonists: It is used to build key intermediates for histamine H2 receptor antagonists, which are used to treat gastrointestinal disorders[3].
- Antiviral Agents: Benzimidazole scaffolds, structurally related to this compound, are common in anti-HCV agents and have shown promise as inhibitors of viral replication[9]. The core structure is also being investigated for anti-HIV-1 activity[10].

Linker for Metal-Organic Frameworks (MOFs)

In materials science, this molecule is employed as an organic "linker" or "strut" to construct MOFs[3][4]. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions (e.g., Zn^{2+} , Cu^{2+}), forming a highly ordered, porous, three-dimensional structure. The specific geometry and bifunctional nature of the linker dictate the topology and properties of the resulting MOF, influencing its capacity for applications such as:

- Gas storage and separation
- Heterogeneous catalysis
- Chemical sensing

Safety and Handling

As a research chemical, **4-(1H-imidazol-2-yl)benzoic acid** requires careful handling in a controlled laboratory environment.

- Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory system irritation[7][11]. It is not for human or animal use and should be handled exclusively for research purposes[5].
- Personal Protective Equipment (PPE): Always wear appropriate safety apparel, including chemical safety goggles, gloves, and a lab coat[5][11]. Work should be conducted in a well-ventilated area or under a chemical fume hood.
- Storage: Store at room temperature in a dry, tightly sealed container, protected from light and moisture[5].
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention[7][11].
 - Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical advice[5][11].
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician[7].
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[5][7].

Conclusion

4-(1H-imidazol-2-yl)benzoic acid is a pivotal chemical intermediate whose value is derived from its hybrid structure. The strategic combination of an imidazole ring and a carboxylic acid moiety provides a versatile platform for innovation in both drug discovery and materials science. Its straightforward synthesis and well-defined reactivity make it an accessible and powerful tool for chemists and researchers. As the demand for novel therapeutics and advanced functional materials grows, the importance of foundational building blocks like **4-(1H-imidazol-2-yl)benzoic acid** will continue to increase.

References

- KamulinBiotech Co., Ltd. Materials Safety Data Sheet: **4-(1H-imidazol-2-yl)benzoic Acid.** [Link]
- MySkinRecipes. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. [Link]
- PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid.
- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
- National Institutes of Health. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
- PrepChem.com. Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. [Link]
- ChemBK. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID - Physico-chemical Properties. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. [Link]
- ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H'HL). [Link]
- SLP pharma. **4-(1H-imidazol-2-yl)benzoic acid**;hydrochloride. [Link]
- Autech Corp. MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. [Link]
- CD Bioparticles. **4-(1H-Imidazol-2-yl)benzoic acid.** [Link]
- PubMed Central. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity.
- AIP Publishing. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.aip.org [pubs.aip.org]
- 2. nbinno.com [nbinno.com]
- 3. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID [myskinrecipes.com]

- 4. 4-(1H-Imidazol-2-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]
- 5. ruixibiotech.com [ruixibiotech.com]
- 6. 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID | 108035-45-6 [chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
- 8. chemscene.com [chemscene.com]
- 9. ijrpc.com [ijrpc.com]
- 10. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-(1H-imidazol-2-yl)benzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012500#4-1h-imidazol-2-yl-benzoic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com